molecular formula C9H15F2N B566695 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine CAS No. 1245643-16-6

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine

Cat. No. B566695
M. Wt: 175.223
InChI Key: UCZUVCWTOKXZTK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine, also known as DF-MBOA, is a bicyclic amine compound that has been the focus of scientific research due to its potential therapeutic applications. DF-MBOA has been found to have a unique structure that allows it to interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.

Mechanism Of Action

The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with certain receptors in the brain, specifically the dopamine transporter and the vesicular monoamine transporter. 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine has been found to increase the release of dopamine and other neurotransmitters, leading to increased levels of these important molecules in the brain.

Biochemical And Physiological Effects

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine has been found to have several biochemical and physiological effects, including increased levels of dopamine and other neurotransmitters in the brain. This has led to its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine in lab experiments is its unique structure and mechanism of action, which allows for the study of certain receptors and neurotransmitters in the brain. However, one limitation is that 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine, including the development of new synthesis methods, the study of its potential therapeutic applications in neurological disorders, and the investigation of its interactions with other receptors and neurotransmitters in the brain. Additionally, more research is needed to fully understand the advantages and limitations of using 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine in lab experiments.

Synthesis Methods

The synthesis of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine involves several steps, including the use of various reagents and catalysts. One method for synthesizing 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine involves the reaction of 2,2,2-trifluoroethylamine with bicyclo[2.2.2]oct-7-ene-2-carboxylic acid, followed by reduction with lithium aluminum hydride. This method has been shown to produce 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine in high yields and with good purity.

Scientific Research Applications

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine has been found to interact with certain receptors in the brain, leading to increased levels of dopamine and other neurotransmitters that are important for proper brain function.

properties

IUPAC Name

4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h7H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZUVCWTOKXZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700096
Record name 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine

CAS RN

1245643-16-6
Record name 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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